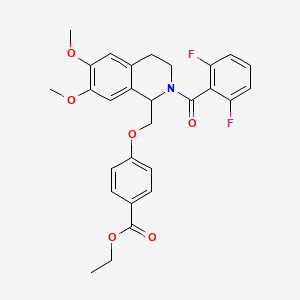
4-(3-bromo-4-ethoxy-5-methoxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its IUPAC name, is a member of the quinoline family. Its structure features a quinoline core with various functional groups attached. Let’s break down its name:
Quinoline Core: The central part of the molecule consists of a quinoline ring system, which is a bicyclic aromatic structure containing a pyridine ring fused to a benzene ring.
Preparation Methods
The synthesis of this compound involves several steps, and industrial production methods may vary
Quinoline Synthesis: Start with a precursor compound (such as 2-aminobenzaldehyde) and cyclize it to form the quinoline ring. Various methods, including Povarov reactions or Friedländer synthesis, can achieve this.
Substitution Reactions: Introduce the substituents (bromo, ethoxy, and methoxy groups) onto the quinoline ring. For example, bromination, etherification, and methylation reactions can be employed.
Morpholine Attachment: React the quinoline intermediate with morpholine and a suitable carbonyl source (e.g., chloroformates) to form the morpholin-4-ylcarbonyl group.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the phenolic methoxy group.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: The bromine atom can participate in substitution reactions.
Major Products: The final product depends on the specific synthetic route and reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Biological Studies: Investigate its interactions with cellular targets and pathways.
Industry: It may find applications in materials science or as a building block for other compounds.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Explore signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related quinolines.
Similar Compounds: Include related structures like quinolines, morpholines, or carbonyl-containing compounds.
Properties
Molecular Formula |
C26H33BrN2O5 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
4-(3-bromo-4-ethoxy-5-methoxyphenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C26H33BrN2O5/c1-6-34-24-17(27)11-16(12-20(24)32-5)22-21(25(31)29-7-9-33-10-8-29)15(2)28-18-13-26(3,4)14-19(30)23(18)22/h11-12,22,28H,6-10,13-14H2,1-5H3 |
InChI Key |
ZDISLIKCRLITAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)N4CCOCC4)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-thioxo-7-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11217228.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11217238.png)
![3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217245.png)
![benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11217249.png)
![N-(2-Fluorophenyl)-2-((2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B11217256.png)
![5-(3,4-Dimethylphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217261.png)

![5-(2-Chlorophenyl)-7-ethoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11217278.png)
![5-(3-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217283.png)
![2-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11217286.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 2,4-dimethoxybenzoate](/img/structure/B11217291.png)
![5-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11217292.png)
![2-(2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-isopentylacetamide](/img/structure/B11217300.png)
